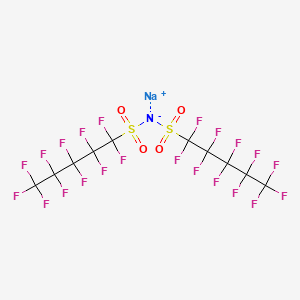![molecular formula C8H8ClNO3S B12853504 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride is a heterocyclic compound that features a pyrano-pyridine core structure with a sulfonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with sulfonyl chlorides in the presence of a base such as potassium carbonate (K2CO3) in an aqueous ethanol solution . The reaction can be facilitated by thermal heating or microwave irradiation to achieve higher yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the pyrano-pyridine core or the sulfonyl group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological pathways and interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity . This interaction can affect various biological pathways, making the compound useful for studying enzyme functions and signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
Uniqueness
Compared to similar compounds, 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and functionalization potential. This makes it particularly valuable for the synthesis of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C8H8ClNO3S |
|---|---|
Peso molecular |
233.67 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO3S/c9-14(11,12)7-4-6-2-1-3-13-8(6)10-5-7/h4-5H,1-3H2 |
Clave InChI |
PZIFMWOUBFXICI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(N=CC(=C2)S(=O)(=O)Cl)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12853421.png)

![2'-Chlorospiro[adamantane-2,9'-fluorene]](/img/structure/B12853442.png)

![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)









